molecular formula C12H11ClN2O2 B5664023 5-chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone

5-chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone

Cat. No. B5664023
M. Wt: 250.68 g/mol
InChI Key: OQZFIOMJLVIHSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone derivatives involves multiple steps, including Friedel-Crafts acylation, cyclization, condensation, and specific reactions to introduce various functional groups. For instance, Soliman and El-Sakka (2011) reported the synthesis of similar derivatives through a process that includes Friedel-Crafts acylation of o-cresylmethyl ether with succinic anhydride followed by cyclization with hydrazine hydrate. This synthesis pathway illustrates the complexity and versatility of approaches used to obtain specific pyridazinone derivatives (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

The molecular structure of 5-chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction (XRD), which provides insights into the crystalline structure and molecular geometry. Lakshminarayana et al. (2009) conducted an XRD study on a closely related compound, revealing its monoclinic space group and intermolecular hydrogen bonding (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

5-Chloro-4-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone undergoes various chemical reactions, leading to the formation of derivatives with different functional groups. These reactions include dehydrogenation, Michael addition reactions, and reactions with formaldehyde and secondary amines, demonstrating the compound's reactivity and potential for chemical modifications (Soliman & El-Sakka, 2011).

properties

IUPAC Name

5-chloro-4-methoxy-2-(3-methylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-4-3-5-9(6-8)15-12(16)11(17-2)10(13)7-14-15/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZFIOMJLVIHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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